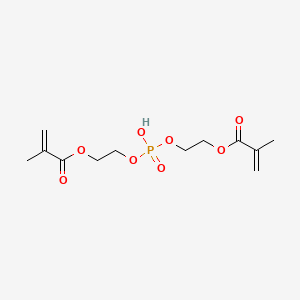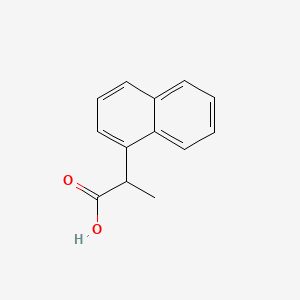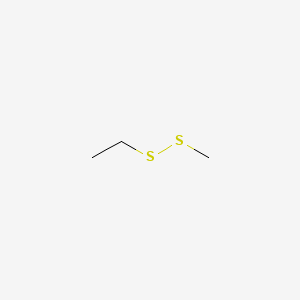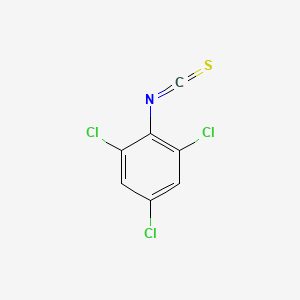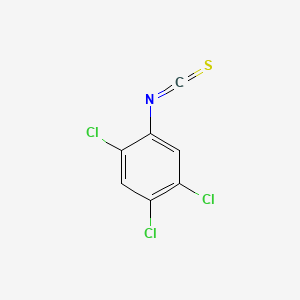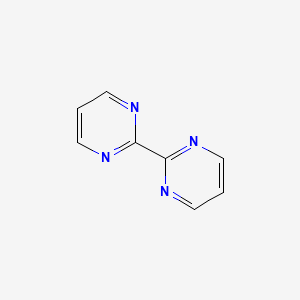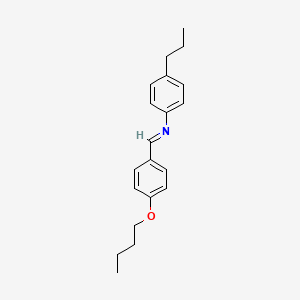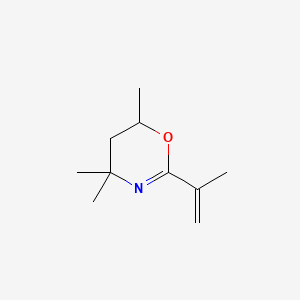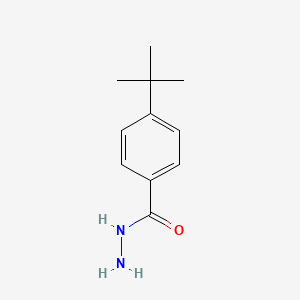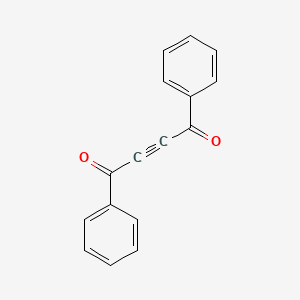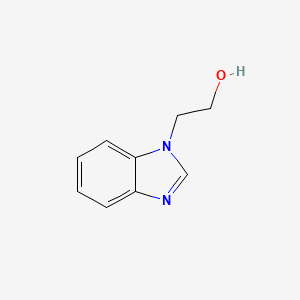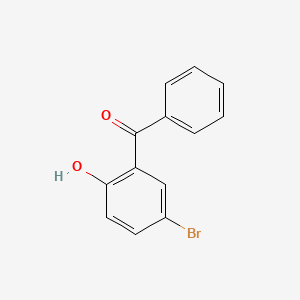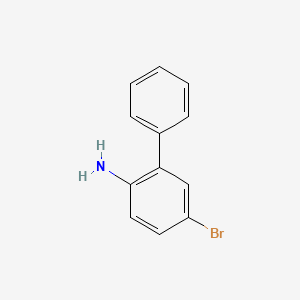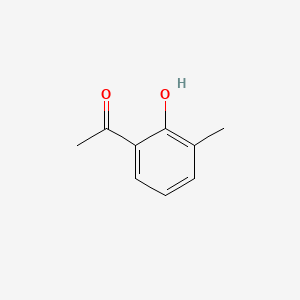
1-(2-Hydroxy-3-methylphenyl)ethanone
概要
説明
1-(2-Hydroxy-3-methylphenyl)ethanone is an aromatic ketone . It is also known by other names such as 2’-Hydroxy-3’-methylacetophenone, 2-Hydroxy-3-methylacetophenone, and 2-Acetyl-6-methylphenol .
Molecular Structure Analysis
The molecular formula of 1-(2-Hydroxy-3-methylphenyl)ethanone is C9H10O2 . The InChI representation of the molecule is InChI=1S/C9H10O2/c1-6-4-3-5-8 (7 (2)10)9 (6)11/h3-5,11H,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of 1-(2-Hydroxy-3-methylphenyl)ethanone is 150.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are 150.068079557 g/mol .科学的研究の応用
Specific Scientific Field
This application falls under the field of Chemistry , specifically Organic Chemistry and Pharmaceutical Chemistry .
Summary of the Application
“1-(2-Hydroxy-3-methylphenyl)ethanone” is used in the production of new diphenyl ether derivatives. These derivatives were isolated from the fermentation products of an endophytic fungus called Phomopsis fukushii .
Methods of Application or Experimental Procedures
The fermented substrate was extracted with 70% aqueous acetone. The extract was subjected repeatedly to column chromatography on silica gel, RP-18, and semipreparative RP-HPLC separation to afford the diphenyl ether derivatives .
Results or Outcomes
Two new diphenyl ethers were produced. These compounds were evaluated for their anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) activity. The compounds showed good inhibition with inhibition zone diameters (IZD) of 13.8 ± 1.5 mm and 14.6 ± 1.6 mm, respectively .
Green Asymmetric Reduction of Acetophenone Derivatives
Specific Scientific Field
This application falls under the field of Biotechnology and Chemistry , specifically Green Chemistry .
Summary of the Application
“1-(2-Hydroxy-3-methylphenyl)ethanone” is used in the green asymmetric reduction of acetophenone derivatives. This process involves the use of Saccharomyces cerevisiae (baker’s yeast) and aqueous natural deep eutectic solvents (NADES) to prepare chiral building blocks for drug synthesis .
Methods of Application or Experimental Procedures
Three different aqueous NADES were prepared and screened for the highest conversion and enantiomeric excess of reduction of three acetophenones, namely, 1-(3-methylphenyl)ethanone, 1-(3,4-dimethylphenyl)ethanone and 1-(2,4,6-trimethyphenyl)ethanone, by baker’s yeast S. cerevisiae . Parameters such as pre-treatment of biocatalysts and recyclation of solvent were tested for a possible scale-up of this reaction system .
Results or Outcomes
The highest enantioselectivity of baker’s yeast was for the bioconversion of 1-(3,4-dimethylphenyl)ethanone in choline chloride:glycerol with 30% (v/v) of water (ChGly30). This reaction was successfully performed on a preparative scale with the efficient recyclation of NADES in two cycles .
Safety And Hazards
While specific safety and hazard information for 1-(2-Hydroxy-3-methylphenyl)ethanone is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
1-(2-hydroxy-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXENROMIJRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286597 | |
| Record name | 1-(2-hydroxy-3-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-methylphenyl)ethanone | |
CAS RN |
699-91-2 | |
| Record name | 699-91-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-hydroxy-3-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetyl-6-methylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB393C7SKG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

